![molecular formula C17H19FN2O2 B4412488 N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide](/img/structure/B4412488.png)
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide
Übersicht
Beschreibung
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide, also known as AF-64A, is a chemical compound that has been studied for its potential use in treating neurodegenerative diseases. This compound is a cholinergic neurotoxin that selectively destroys cholinergic neurons in the brain, which are responsible for the production and release of the neurotransmitter acetylcholine. In
Wirkmechanismus
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide selectively destroys cholinergic neurons by irreversibly inhibiting the enzyme choline acetyltransferase (ChAT), which is responsible for the production of acetylcholine. This results in a decrease in acetylcholine production and release, leading to the destruction of cholinergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to selectively destroy cholinergic neurons in the brain, which leads to a decrease in acetylcholine production and release. This results in cognitive impairment and memory loss. This compound has also been shown to cause a decrease in dopamine levels in the brain, which may contribute to its potential use in treating Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide has been shown to be a useful tool in studying the role of cholinergic neurons in the brain. Its selective destruction of cholinergic neurons allows researchers to study the effects of cholinergic neuron loss on cognitive function and memory. However, the irreversible nature of this compound's inhibition of ChAT limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide. One direction is the development of new compounds that selectively target cholinergic neurons without causing irreversible damage. Another direction is the study of the effects of this compound on other neurotransmitter systems in the brain, such as the dopaminergic system. Additionally, the potential use of this compound in treating other neurodegenerative diseases, such as Huntington's disease, should be explored.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the loss of cholinergic neurons in the brain, which leads to a decrease in acetylcholine production and cognitive decline. This compound selectively destroys cholinergic neurons, which makes it a potential treatment for these diseases.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-N'-prop-2-enyl-N'-prop-2-ynylbutanediamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-4-10-20(11-5-2)17(22)9-8-16(21)19-15-12-13(3)6-7-14(15)18/h1,5-7,12H,2,8-11H2,3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZOAQYUASICEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)N(CC=C)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.